molecular formula C12H10N2O3 B11714013 4-[(3-Formyl-1H-pyrazol-1-YL)methyl]benzoic acid

4-[(3-Formyl-1H-pyrazol-1-YL)methyl]benzoic acid

Cat. No.: B11714013
M. Wt: 230.22 g/mol
InChI Key: OJSNQPSXSYWQTJ-UHFFFAOYSA-N
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Description

4-[(3-Formyl-1H-pyrazol-1-YL)methyl]benzoic acid is an organic compound that features a pyrazole ring attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Formyl-1H-pyrazol-1-YL)methyl]benzoic acid typically involves the condensation of 3-formyl-1H-pyrazole with a benzoic acid derivative. One common method includes the reaction of 3-formyl-1H-pyrazole with 4-(bromomethyl)benzoic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[(3-Formyl-1H-pyrazol-1-YL)methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation[][3].

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids[][4].

Major Products Formed

Mechanism of Action

The mechanism of action of 4-[(3-Formyl-1H-pyrazol-1-YL)methyl]benzoic acid in biological systems involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The formyl group plays a crucial role in binding to the active sites of these enzymes, thereby inhibiting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3-Formyl-1H-pyrazol-1-YL)methyl]benzoic acid is unique due to its specific structural features, such as the presence of both a formyl group and a pyrazole ring. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

4-[(3-formylpyrazol-1-yl)methyl]benzoic acid

InChI

InChI=1S/C12H10N2O3/c15-8-11-5-6-14(13-11)7-9-1-3-10(4-2-9)12(16)17/h1-6,8H,7H2,(H,16,17)

InChI Key

OJSNQPSXSYWQTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=CC(=N2)C=O)C(=O)O

Origin of Product

United States

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